N-(1,3-benzodioxol-5-ylmethyl)urea
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)urea: is an organic compound with the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol It is characterized by the presence of a benzodioxole ring attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)urea typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-(1,3-benzodioxol-5-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The benzodioxole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)carbamate
- N-(1,3-benzodioxol-5-ylmethyl)thiourea
- N-(1,3-benzodioxol-5-ylmethyl)guanidine
Comparison: N-(1,3-benzodioxol-5-ylmethyl)urea is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antiviral properties. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a benzodioxole moiety linked to a urea functional group. This structural configuration is believed to play a significant role in its biological interactions.
Antiviral Activity
Research has indicated that derivatives of this compound may exhibit antiviral properties. A study evaluated several urea derivatives for their effectiveness against herpes simplex virus type 1 (HSV-1). The results showed that many compounds had no significant anti-HSV-1 activity (EC50 > 100 µM) or cytotoxicity (CC50 > 200 µM), suggesting that structural modifications are critical for enhancing biological activity .
Table 1: Antiviral Activity of Urea Derivatives
Compound | EC50 (µM) | CC50 (µM) | Activity |
---|---|---|---|
5a | >100 | >200 | None |
5b | >100 | >200 | None |
13k | 16.7 | 21.0 | High |
13o | 16.1 | - | High |
Anticancer Activity
The anticancer potential of this compound has also been explored. A related compound, identified as BPU (1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea), demonstrated significant cytotoxic effects across various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The IC50 values ranged from approximately 4.64 µM for Jurkat cells, indicating strong antiproliferative activity .
Case Study: BPU as an Anticancer Agent
In a study assessing BPU's effects on cell proliferation and apoptosis:
- Cell Lines Used : Jurkat, HeLa, MCF-7
- IC50 Values : Jurkat (4.64 ± 0.08 µM), HeLa and MCF-7 exhibited higher IC50 values.
- Mechanism : BPU induced cell cycle arrest in the sub-G1 phase and inhibited angiogenesis via CAM assays.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. For instance, the introduction of different substituents on the urea moiety can enhance its binding affinity to target proteins involved in cancer progression or viral replication.
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Urea Group Variation | Alters binding affinity |
Benzodioxole Substituents | Enhances potency |
Properties
IUPAC Name |
1,3-benzodioxol-5-ylmethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-9(12)11-4-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5H2,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXQGGUSJKXTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90984183 | |
Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90984183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65609-28-1 | |
Record name | NSC121312 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90984183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.